molecular formula C10H10N6O2S B2506668 N-(2-amino-2-oxoethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide CAS No. 1251559-61-1

N-(2-amino-2-oxoethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide

Cat. No. B2506668
CAS RN: 1251559-61-1
M. Wt: 278.29
InChI Key: XASPIJYCWXQOJN-UHFFFAOYSA-N
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Description

The compound N-(2-amino-2-oxoethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide is a chemical entity that appears to be related to various heterocyclic compounds described in the provided papers. Although the exact compound is not directly mentioned, the papers discuss related structures and functionalities that can provide insights into the synthesis, molecular structure, and chemical properties of similar compounds.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including hydrolytic cleavage and condensation reactions. For instance, 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides are obtained through hydrolytic cleavage of pyrazolo[3,4-d]pyrimidin-4-ones or by condensation of cyanoacrylamides with alkylhydrazines in formic acid . Similarly, the synthesis of N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines involves reactions of amino-thieno[2,3-b]pyridine carboxylic acids with dimethylformamide/phosphoroxide chloride or reactions of oxazines with amines . These methods suggest that the synthesis of N-(2-amino-2-oxoethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide could also involve multi-step reactions, possibly starting from thiazole carboxylic acids and incorporating amino and pyrimidinyl functionalities through similar reagents and conditions.

Molecular Structure Analysis

The molecular structure of related compounds is characterized using various spectroscopic techniques. For example, the stereochemistry of diastereomeric N-[2-(aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides is investigated using IR, NMR (1H, 13C, and 2D), and mass spectra . The presence of stereogenic centers and the assignment of their configurations are determined by analyzing coupling constants and NOESY experiments . This suggests that the molecular structure of N-(2-amino-2-oxoethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide could be elucidated using similar spectroscopic techniques, focusing on the identification of functional groups and stereochemical aspects.

Chemical Reactions Analysis

The chemical reactions of related compounds involve interactions with nucleophiles such as amines and thiols. For instance, the reaction of 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides with benzylthiol or thiophenols leads to the formation of tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones . These reactions indicate that the compound may also undergo nucleophilic substitution reactions, potentially leading to the formation of new heterocyclic structures or the introduction of additional functional groups.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-(2-amino-2-oxoethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide are not directly provided, the properties of similar compounds can be inferred. The solubility, melting points, and stability of these compounds can be influenced by their functional groups and molecular structure. For example, the antianaphylactic activity of N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines suggests that the compound may also exhibit biological activity, which could be related to its physical and chemical properties . Additionally, the resolution of diastereoisomers by HPLC indicates that chiral centers in the molecule can affect its chromatographic behavior .

Scientific Research Applications

Imidazole Derivatives and Antitumor Activity

Imidazole derivatives, including compounds with structures similar to N-(2-amino-2-oxoethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide, have been extensively reviewed for their antitumor activities. Certain imidazole derivatives have advanced to preclinical testing, showcasing their potential as new antitumor drugs due to their varied biological properties (Iradyan, Arsenyan, Stepanyan, & Iradyan, 2009).

Pyrimidine Appended Optical Sensors

Pyrimidine derivatives play a significant role in the synthesis of optical sensors due to their exquisite sensing materials alongside biological and medicinal applications. The ability of pyrimidine derivatives to form coordination and hydrogen bonds makes them ideal for use as sensing probes, highlighting the dual utility of such compounds in both sensing technology and therapeutic applications (Jindal & Kaur, 2021).

Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials

Quinazoline and pyrimidine derivatives, akin to N-(2-amino-2-oxoethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide, have been identified as valuable for creating novel optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, offer significant benefits for the development of materials used in organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs, due to their electroluminescent properties (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Central Nervous System (CNS) Acting Drugs Synthesis Source

Heterocycles with nitrogen, sulfur, and oxygen atoms, including structures similar to the compound of interest, form a large class of organic compounds with potential CNS activity. These compounds may serve as lead molecules for synthesizing new drugs with CNS effects, ranging from depression to euphoria and convulsion, underscoring the versatility of such heterocyclic structures in medicinal chemistry (Saganuwan, 2017).

properties

IUPAC Name

N-(2-amino-2-oxoethyl)-2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N6O2S/c11-7(17)4-14-8(18)6-5-19-10(15-6)16-9-12-2-1-3-13-9/h1-3,5H,4H2,(H2,11,17)(H,14,18)(H,12,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XASPIJYCWXQOJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NC2=NC(=CS2)C(=O)NCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-amino-2-oxoethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide

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